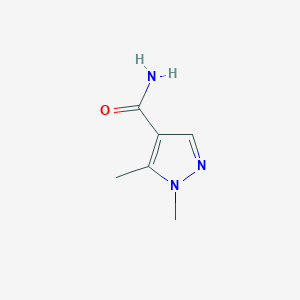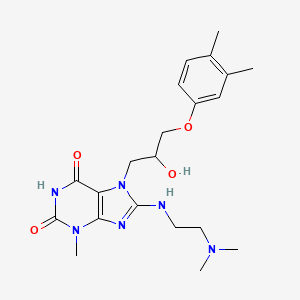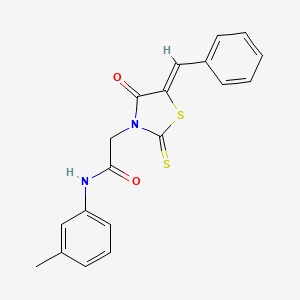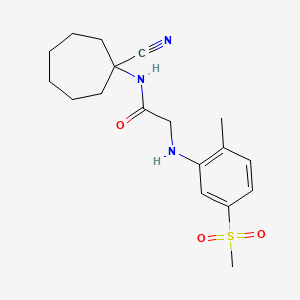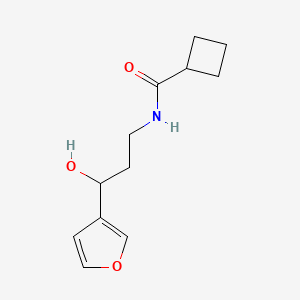
N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms . Cyclobutanecarboxamide is a type of carboxamide, which is an organic compound that contains a carbonyl (C=O) group attached to an amine group .
Synthesis Analysis
Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural . There are various methods for the synthesis of furan compounds, some of which have been modified and improved, while others are newly developed . For instance, furan-3-carboxylates can be synthesized by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives .
Molecular Structure Analysis
The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . The exact molecular structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide” would require more specific information.
Chemical Reactions Analysis
Furan can undergo various chemical reactions. For instance, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(furan-3-yl)-3-hydroxypropyl)cyclobutanecarboxamide” would depend on its exact molecular structure. Furan is a colorless, volatile liquid at room temperature with a boiling point of 31.36°C .
Applications De Recherche Scientifique
DNA Interaction and Antimicrobial Activity : A study on crystal structures of complexes between furan derivatives of berenil and DNA showed that these compounds bind to the minor groove of DNA, with the nature and extent of these interactions playing a significant role in their antimicrobial activities (Trent et al., 1996).
Synthesis and Anticancer Potential : Another study focused on the synthesis of pyridine, thioamide, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives using furan-based compounds. These derivatives were found to exhibit significant antimicrobial and anticancer activities (Zaki et al., 2018).
Energetic Material Development : Research involving 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showed potential applications as energetic materials, offering high density and excellent detonation properties (Zhang & Shreeve, 2014).
Synthesis of Novel Pyrrole Heterocyclic Systems : Furan-3-one derivatives were converted into various pyrrole heterocyclic systems with potential applications in medicinal chemistry (Koca et al., 2014).
Oxidation Catalysts : A study on the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts highlighted potential applications in the polymer industry for manufacturing sustainable materials (Jain et al., 2015).
Discovery of Agonists for Cognitive Deficit Treatment : The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor for potential treatment of cognitive deficits in schizophrenia represents a significant breakthrough in neuropharmacology (Wishka et al., 2006).
Antimicrobial Activity and Structural Studies : A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and showed good antimicrobial activity, suggesting potential for pharmacological applications (Cakmak et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(10-5-7-16-8-10)4-6-13-12(15)9-2-1-3-9/h5,7-9,11,14H,1-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYQOODJAPCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Furan-3-YL)-3-hydroxypropyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)
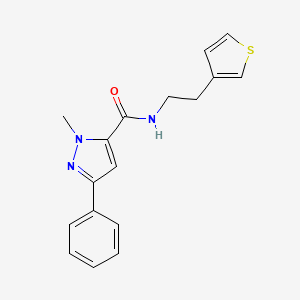
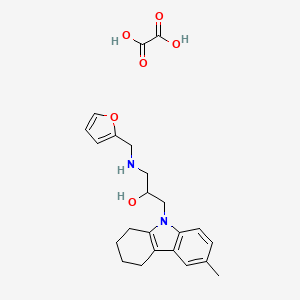
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)
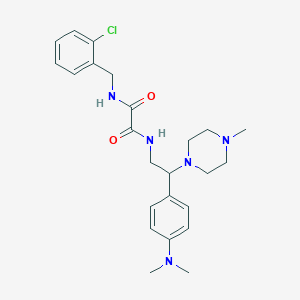
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)
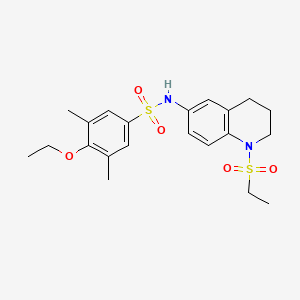
![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
